An In-depth Technical Guide to 3-Aminophenylacetylene (CAS: 54060-30-9)
An In-depth Technical Guide to 3-Aminophenylacetylene (CAS: 54060-30-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylacetylene, also known as 3-ethynylaniline, is a versatile aromatic amine and terminal alkyne with the CAS number 54060-30-9. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive ethynyl group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of 3-aminophenylacetylene, with a particular focus on its role as a key intermediate in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminophenylacetylene is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 54060-30-9 | |
| Molecular Formula | C₈H₇N | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Clear yellow to brown liquid | [1] |
| Melting Point | 27 °C | [1] |
| Boiling Point | 92-93 °C at 2 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Refractive Index | 1.614-1.616 | [1] |
| Solubility | Insoluble in water. Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate. | [1][2] |
Synthesis of 3-Aminophenylacetylene
A common and effective laboratory-scale synthesis of 3-aminophenylacetylene proceeds via a multi-step route starting from m-nitrocinnamic acid. The overall workflow for this synthesis is depicted below.
Experimental Protocols
The following protocols are detailed for the synthesis, purification, and characterization of 3-aminophenylacetylene.
Step 1: Synthesis of 3-(3-nitrophenyl)-2,3-dibromopropanoic acid
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-nitrocinnamic acid in glacial acetic acid.
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Heat the mixture to 60-70 °C.
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Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture.
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Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(3-nitrophenyl)-2,3-dibromopropanoic acid as a pale yellow solid.
Step 2: Synthesis of 3-Nitrophenylacetylene
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Dissolve the dried 3-(3-nitrophenyl)-2,3-dibromopropanoic acid in a suitable solvent such as dimethylformamide (DMF).
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Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
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After completion of the reaction, cool the mixture and extract the product with ethyl acetate.
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Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrophenylacetylene.
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Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Step 3: Synthesis of 3-Aminophenylacetylene
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To a solution of 3-nitrophenylacetylene in a mixture of ethanol and water, add iron powder (3-4 equivalents) and ammonium chloride (1-1.5 equivalents).
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Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Wash the celite pad with hot ethanol.
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Combine the filtrates and evaporate the solvent under reduced pressure.
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Extract the residue with dichloromethane or ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer to yield crude 3-aminophenylacetylene.
Purification
The crude 3-aminophenylacetylene can be purified by one of the following methods to achieve high purity (>98%).
Method A: Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis.
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Procedure:
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Prepare a slurry of silica gel in the initial eluent and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elute the column with the solvent system, collecting fractions.
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Monitor the fractions by TLC and combine the fractions containing the pure product.
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Evaporate the solvent to obtain pure 3-aminophenylacetylene.
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Method B: Vacuum Distillation
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Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended.
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Conditions:
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Pressure: ~2 mmHg
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Boiling Point: 92-93 °C
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Procedure:
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Place the crude 3-aminophenylacetylene in the distillation flask with a magnetic stir bar.
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Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
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Slowly reduce the pressure to the desired level.
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Gradually heat the distillation flask in an oil bath.
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Collect the fraction that distills at the expected boiling point and pressure.
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Analytical Characterization
The identity and purity of the synthesized 3-aminophenylacetylene should be confirmed by analytical techniques such as NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Expected Chemical Shifts (¹H NMR, CDCl₃):
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Aromatic protons: δ 6.6-7.2 ppm (multiplet)
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Amine protons (-NH₂): δ 3.7 ppm (broad singlet)
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Acetylenic proton (-C≡CH): δ 3.0 ppm (singlet)
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Expected Chemical Shifts (¹³C NMR, CDCl₃):
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Aromatic carbons: δ 115-147 ppm
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Alkyne carbons: δ 77, 83 ppm
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Applications in Drug Development
3-Aminophenylacetylene is a crucial intermediate in the synthesis of several targeted cancer therapies. Its most notable application is in the production of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.
The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 3-aminophenylacetylene displaces the chlorine atom on the quinazoline ring system.
Safety and Handling
3-Aminophenylacetylene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Precaution |
| Skin and Eye Irritant | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
| Flammable | Keep away from open flames and sources of ignition. Store in a well-ventilated, cool, and dry place. |
| Light Sensitive | Store in a light-resistant container. |
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
3-Aminophenylacetylene is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anticancer drugs. This technical guide has provided a detailed overview of its properties, a robust synthesis protocol, purification methods, and analytical characterization. The information presented herein is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
